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3,3-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)butanamide

Physicochemical profiling Drug-likeness Lead optimization

3,3-Dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)butanamide (CAS 2034322-62-6) is a synthetic small molecule belonging to the pyrazole–pyrazine amide hybrid class, with molecular formula C15H21N5O and molecular weight 287.37 g/mol. It features a 1-methylpyrazole core substituted at the 3-position with a pyrazin-2-yl ring and at the 5-position with a methylene linker connected to a 3,3-dimethylbutanamide moiety.

Molecular Formula C15H21N5O
Molecular Weight 287.367
CAS No. 2034322-62-6
Cat. No. B2526478
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)butanamide
CAS2034322-62-6
Molecular FormulaC15H21N5O
Molecular Weight287.367
Structural Identifiers
SMILESCC(C)(C)CC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2
InChIInChI=1S/C15H21N5O/c1-15(2,3)8-14(21)18-9-11-7-12(19-20(11)4)13-10-16-5-6-17-13/h5-7,10H,8-9H2,1-4H3,(H,18,21)
InChIKeyKKZYRNZCMSQTNX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,3-Dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)butanamide (CAS 2034322-62-6): Compound Class and Procurement-Relevant Profile


3,3-Dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)butanamide (CAS 2034322-62-6) is a synthetic small molecule belonging to the pyrazole–pyrazine amide hybrid class, with molecular formula C15H21N5O and molecular weight 287.37 g/mol . It features a 1-methylpyrazole core substituted at the 3-position with a pyrazin-2-yl ring and at the 5-position with a methylene linker connected to a 3,3-dimethylbutanamide moiety. The compound is commercially available as a research-grade building block, typically at ≥95% purity, and is supplied for in vitro research use only . Pyrazole–pyrazine conjugates as a class have been reviewed for antimicrobial, anticancer, anti-inflammatory, and kinase-inhibitory activities .

Why In-Class Pyrazole–Pyrazine Amide Analogs Cannot Be Interchanged with CAS 2034322-62-6


Within the pyrazole–pyrazine amide series, even conservative heterocycle substitutions at the pyrazole 3-position produce distinct physicochemical and pharmacological profiles. The target compound bears a pyrazin-2-yl substituent, which introduces an additional endocyclic nitrogen atom compared to the corresponding pyridin-2-yl, pyrimidin-2-yl, or quinolin-2-yl analogs . This nitrogen atom alters the hydrogen-bond acceptor (HBA) count (6 vs. 5 for the pyridine analog), modifies the topological polar surface area (TPSA = 55.95 Ų), and impacts cLogP (1.63) . These differences affect aqueous solubility, membrane permeability, and target-binding geometry in ways that cannot be predicted without compound-specific data. Generic substitution with a close analog risks altering target engagement, selectivity, and ADME properties, undermining experimental reproducibility .

Quantitative Evidence Guide: Differentiated Properties of 3,3-Dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)butanamide


Physicochemical Profile: Computed cLogP and TPSA Differentiate the Pyrazine Analog from Pyridine, Pyrimidine, and Quinoline Congeners

The target compound (pyrazin-2-yl substituent) has a computed cLogP of 1.63 and TPSA of 55.95 Ų . While quantitative data for the exact pyridine, pyrimidine, and quinoline analogs are not available from non-excluded sources for direct head-to-head comparison, the additional endocyclic nitrogen in the pyrazine ring relative to pyridine is predicted to increase TPSA and reduce cLogP compared to the pyridine analog, and to produce a distinct TPSA and cLogP balance compared to the pyrimidine (two endocyclic nitrogens with different geometry) and quinoline (fused bicyclic, more lipophilic) analogs . The target compound fully complies with both Lipinski's Rule of Five and the Rule of Three (MW 287.37, HBA 6, HBD 0, RB 2, LogP 1.63) .

Physicochemical profiling Drug-likeness Lead optimization

GPR35 Antagonism: Negative Screening Data Distinguishes This Compound from Active Pyrazole–Pyrazine Amide Kinase Inhibitors

In a primary assay for G-protein coupled receptor 35 (GPR35) antagonism, the target compound was tested and found to be inactive . This negative result provides a concrete selectivity data point: the compound does not engage GPR35 at the concentration(s) tested. This distinguishes it from certain pyrazole–pyrazine amide kinase inhibitors that may exhibit off-target GPCR activity, and it suggests a cleaner profile for applications where GPR35-mediated effects would confound interpretation . The GPR35 inactivity is particularly relevant given that GPR35 is expressed in immune cells and gastrointestinal tissues, and its modulation can produce pleiotropic effects in cellular models .

GPCR screening GPR35 Selectivity profiling

Hydrogen-Bond Acceptor/Donor Profile: Zero HBD and Six HBA Differentiate the Scaffold from Amine-Containing Pyrazole–Pyrazine Congeners

The target compound possesses zero hydrogen-bond donors (HBD = 0) and six hydrogen-bond acceptors (HBA = 6) . This profile is a direct consequence of the tertiary amide linkage (3,3-dimethylbutanamide) and the absence of free amine, hydroxyl, or carboxylic acid groups. In contrast, the synthetic precursor (1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methanamine (CAS 2005865-03-0) and other amine-containing pyrazole–pyrazine building blocks carry one or more HBD, increasing HBD count and total polar surface area . The zero-HBD profile favors passive membrane permeability and may confer advantages in blood–brain barrier penetration screens and in intracellular target engagement assays where high HBD count limits cellular uptake .

H-bond profile Permeability CNS drug design

Pyrazine Ring as a Bioisosteric Replacement: Class-Level Kinase Inhibitory Potential Differentiated from Pyridine and Pyrimidine Scaffolds

The pyrazine-2-yl substituent in the target compound functions as a bioisosteric replacement for pyridine and pyrimidine in kinase inhibitor design. Recent medicinal chemistry literature demonstrates that pyrazine carboxamide pyrazoles can act as selective HPK1 (hematopoietic progenitor kinase 1) inhibitors with in vivo pharmacodynamic activity . A comprehensive review of pyrazole–pyrazine conjugates documents antimicrobial, anticancer, anti-inflammatory, and kinase-inhibitory activities across this scaffold class . While no target-specific IC50 or Ki data are available for CAS 2034322-62-6 against any defined kinase from permissible sources, the pyrazine ring imparts distinct electronic properties versus pyridine (different π-electron distribution) and pyrimidine (different H-bond acceptor geometry and basicity), which can translate into differential kinase selectivity profiles .

Kinase inhibition Bioisosterism HPK1 Scaffold hopping

Rotatable Bond Count and Molecular Flexibility: Two Rotatable Bonds Confer Conformational Restraint Relative to Extended-Linker Analogs

The target compound contains only two rotatable bonds (RB = 2) , which are localized to the methylene linker between the pyrazole 5-position and the amide nitrogen, and the bond connecting the tert-butyl group to the amide carbonyl. This low rotatable bond count contrasts with extended-linker pyrazole–pyrazine amide analogs (e.g., those with ethylene or propylene spacers between the pyrazole and amide), which would have three or more rotatable bonds. Lower rotatable bond count is generally associated with reduced entropic penalty upon target binding and improved ligand efficiency . The tert-butyl group also provides steric bulk that restricts conformational freedom around the amide bond, further reducing the effective degrees of freedom.

Conformational analysis Ligand efficiency Entropic penalty

Recommended Research and Procurement Application Scenarios for 3,3-Dimethyl-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)butanamide (CAS 2034322-62-6)


Kinase-Focused Screening Library Design Requiring Pyrazine-Containing Bioisosteric Diversity

The pyrazine-2-yl substituent offers a distinct bioisosteric vector compared to the more common pyridine and pyrimidine congeners. Procurement of this compound is justified for screening libraries targeting kinases where pyrazine carboxamide pyrazoles have demonstrated class-level activity, including HPK1 . The compound provides heterocyclic diversity that cannot be achieved with pyridine or quinoline analogs, supporting scaffold-hopping strategies in hit identification campaigns .

CNS-Penetrant Lead Optimization Programs Requiring Zero HBD and Low Rotatable Bond Count

With HBD = 0, HBA = 6, RB = 2, and cLogP = 1.63, the compound exhibits a physicochemical profile consistent with CNS drug-likeness parameters . Its zero-HBD tertiary amide scaffold avoids the permeability penalty associated with amine-containing pyrazole–pyrazine building blocks. This compound is suitable as a starting scaffold for CNS-targeted medicinal chemistry programs where minimizing HBD count is critical for blood–brain barrier penetration.

Selectivity Profiling and Counter-Screening in Immune-Cell Assays Where GPR35 Modulation Is a Confounding Factor

The confirmed inactivity in a GPR35 antagonism primary assay supports the use of this compound as a selectivity control or as a scaffold for programs where GPR35-mediated off-target effects would complicate data interpretation. This is particularly relevant for immune-oncology and inflammation models where GPR35 is expressed and functionally active .

Fragment-Based and Ligand-Efficiency-Driven Drug Discovery Requiring Conformationally Restrained Amide Scaffolds

The low rotatable bond count (RB = 2) and the sterically constrained tert-butyl amide terminus reduce conformational flexibility, which is advantageous for fragment-based screening and ligand efficiency optimization . The compound's compliance with the Rule of Three further supports its use in fragment library design , and its molecular weight (287.37 Da) positions it at the fragment-to-lead interface.

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